10-Methylundecanal

描述

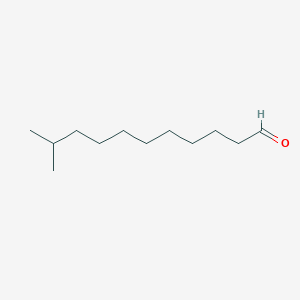

Structure

3D Structure

属性

IUPAC Name |

10-methylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMDWYVQVPWJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448759 | |

| Record name | Undecanal, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68820-37-1 | |

| Record name | 10-Methylundecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanal, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Context of 10 Methylundecanal

Identification as a Volatile Organic Compound in Biological Systems

Mammalian Chemical Communication: Neonatal Recognition Cues (e.g., Ovis aries)

In the world of mammalian chemical communication, volatile organic compounds (VOCs) play a critical role in conveying information. One such compound, 10-methylundecanal, has been identified as a key component of the neonatal recognition cue in sheep (Ovis aries). Current time information in New York, NY, US.pnas.org The strong olfactory bond formed between a ewe and her lamb shortly after birth is crucial for the lamb's survival, as it ensures the ewe can selectively identify and nurse her own offspring. Current time information in New York, NY, US.

Research on Döhne Merino lambs has characterized the complex mixture of VOCs present in the wool, which are believed to constitute this recognition signal. pnas.org In a comprehensive analysis of these wool volatiles, this compound was consistently identified alongside other branched-chain aldehydes like 9-methyldecanal (B128117) and 12-methyldodecanal. Current time information in New York, NY, US. These compounds are part of a chemical signature that, while qualitatively similar among lambs, shows quantitative differences, allowing for individual recognition. pnas.org Studies have shown that the odor profiles of twin lambs are nearly identical, but distinct from other lambs, highlighting the genetic basis of this chemical cue. pnas.org The composition of these VOCs undergoes changes over time, which may compel the ewe to frequently sniff her lamb to update her olfactory memory, thereby reinforcing the maternal bond. Current time information in New York, NY, US.

Table 1: Selected Volatile Organic Compounds in the Neonatal Recognition Cue of Ovis aries

| Compound Name | Chemical Class | Role |

|---|---|---|

| 9-Methyldecanal | Branched-chain Aldehyde | Component of recognition cue Current time information in New York, NY, US. |

| This compound | Branched-chain Aldehyde | Component of recognition cue Current time information in New York, NY, US.pnas.org |

| 12-Methyldodecanal | Branched-chain Aldehyde | Component of recognition cue Current time information in New York, NY, US. |

| Nonanal (B32974) | Straight-chain Aldehyde | Major constituent of wool VOCs Current time information in New York, NY, US. |

Food Chemistry: Flavor and Aroma Components (e.g., Gouda-type cheese)

Beyond its role in animal communication, this compound is a significant contributor to the flavor and aroma of certain foods. It has been identified as a potent odor-active compound in ripe Gouda-type cheese. mdpi.comresearchgate.net The characteristic flavor of Gouda develops during a maturation process that can last from weeks to over a year, during which proteins and lipids are broken down by enzymes from milk and microbes into a host of smaller, volatile molecules. researchgate.net

Using advanced techniques like gas chromatography-olfactometry (GC-O), researchers have pinpointed several iso- and anteiso-methyl-branched long-chain aliphatic aldehydes, including this compound, as having a unique odor note. mdpi.com The concentration of these aldehydes was found to increase as the cheese matures, suggesting they are important contributors to the final, complex aroma of highly ripened Gouda. mdpi.comresearchgate.net The formation of these branched-chain aldehydes in cheese is largely attributed to the metabolic activity of starter cultures, such as various species of Lactococcus, which break down branched-chain amino acids. nih.gov

Table 2: Key Odor-Active Branched-Chain Aldehydes in Gouda-Type Cheese

| Compound Name | Odor Description | Maturation Impact |

|---|---|---|

| This compound | Unique, characteristic odor | Increases with maturation mdpi.comresearchgate.net |

| 12-Methyltridecanal | Unique, characteristic odor | Increases with maturation mdpi.com |

Biosynthetic Hypotheses and Pathways

Enzymatic Mechanisms for Methyl Branching and Aldehyde Formation

The biosynthesis of a methyl-branched aldehyde like this compound involves two key processes: the formation of a methyl-branched carbon chain and the subsequent formation of the aldehyde functional group.

In mammals, the synthesis of long-chain branched aldehydes is linked to the metabolism of branched-chain fatty acids. One major pathway is the α-oxidation of 3-methyl-branched fatty acids, which occurs in peroxisomes. nih.gov This pathway is necessary to degrade fatty acids that cannot be processed by the more common β-oxidation pathway due to their methyl branch. The process involves a series of enzymatic reactions. First, the branched-chain fatty acid is activated to its CoA derivative. It is then hydroxylated at the alpha-carbon by an enzyme such as phytanoyl-CoA hydroxylase. libretexts.orgnepjol.info Following this, a lyase, like 2-hydroxyacyl-CoA lyase (HACL1), cleaves the bond between the first and second carbons, releasing the first carbon as formyl-CoA and producing a new aldehyde that is one carbon shorter. nih.gov This resulting aldehyde can then be oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) or potentially be released as a volatile compound. nih.govwikipedia.org Therefore, it is hypothesized that this compound could be an intermediate or product of the α-oxidation of a corresponding C12 methyl-branched fatty acid.

In the context of cheese, the formation of branched aldehydes is primarily driven by microbial enzymes. Starter bacteria, such as Lactococcus lactis, catabolize branched-chain amino acids like leucine (B10760876), isoleucine, and valine, which are released during the breakdown of milk proteins (casein). nih.govlibretexts.org This process, known as the Ehrlich pathway, involves an initial transamination of the amino acid to an α-keto acid, followed by a decarboxylation step to form a branched-chain aldehyde with one less carbon atom than the original amino acid. libretexts.org

Genetic Factors Influencing Production

The production of this compound is ultimately governed by genetic factors that control the expression and activity of the enzymes involved in its biosynthetic pathway.

In mammals, including sheep, the genes encoding the enzymes for fatty acid α-oxidation are critical. Key genes include PHYH (encoding phytanoyl-CoA hydroxylase), HACL1 and HACL2 (encoding 2-hydroxyacyl-CoA lyases), and the superfamily of ALDH genes that encode aldehyde dehydrogenases. pnas.orgnih.govnepjol.infonih.gov Variations in these genes could influence the rate and efficiency of branched-chain aldehyde production. Furthermore, the synthesis of the precursor branched-chain fatty acids is controlled by genes such as FASN (fatty acid synthase) and those regulating the availability of branched-chain CoA primers derived from amino acid degradation. mdpi.comnih.gov Studies in sheep have begun to identify allele-specific expression (ASE) genes involved in lipid metabolism, which could provide a basis for the heritable differences seen in the composition of neonatal recognition cues. nih.gov

In cheese production, the genetic makeup of the starter and adjunct microbial cultures is the determining factor for flavor development. nih.gov The genomes of various Lactococcus and Lactobacillus species contain the genes for enzymes essential for the catabolism of amino acids into volatile compounds. researchgate.netusu.edu For example, genes encoding aminotransferases and decarboxylases of the Ehrlich pathway are responsible for converting leucine into 3-methylbutanal, and similar pathways are presumed to produce longer branched-chain aldehydes. The selection of bacterial strains with specific genetic profiles for these enzymatic pathways is a key strategy for controlling and enhancing the desired flavor characteristics in cheese. usu.edusnexplores.org

Multi-Step Synthetic Routes (e.g., from ω-bromo-α-alkanols)

While various starting materials can be envisioned, a common strategy in organic synthesis is to build complex molecules from simpler, functionalized precursors. One hypothetical, yet chemically sound, approach could begin with an ω-bromo-α-alkanol, such as 10-bromodecan-1-ol. This route would involve several key transformations:

Protection of the Alcohol: The hydroxyl group of the starting bromo-alcohol must first be protected to prevent it from interfering with subsequent reactions, particularly those involving organometallic reagents. wikipedia.orgmasterorganicchemistry.compressbooks.pub A common method is the formation of an ether, such as a tetrahydropyranyl (THP) ether or a silyl (B83357) ether. wikipedia.orgmasterorganicchemistry.com

Carbon-Carbon Bond Formation: The C10 methyl group can be introduced via a Grignard reaction. wikipedia.orgorganic-chemistry.orgleah4sci.com The protected bromo-alkanol is reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic species is then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the 10-methyl branched carbon skeleton.

Deprotection and Oxidation: Following the successful formation of the carbon chain, the protecting group is removed from the terminal alcohol. This deprotected alcohol, 10-methylundecan-1-ol, is the direct precursor to the target aldehyde. The final step is the oxidation of this primary alcohol to this compound, a reaction that must be carefully controlled to avoid over-oxidation.

A documented multi-step synthesis for the closely related compound, 10-methyldodecanal (B150343), starts from 7-octyn-1-ol. This pathway involves protecting the alcohol, deprotonating the alkyne and reacting it with a racemic 2-methylbutan-1-ol triflate, followed by hydrogenation of the alkyne and subsequent oxidation of the alcohol to the aldehyde.

Oxidation Reactions in Aldehyde Formation

The conversion of a primary alcohol, such as 10-methylundecan-1-ol, to an aldehyde is a critical step in the synthesis of this compound. This transformation requires the use of specific oxidizing agents that can selectively perform the conversion without further oxidizing the aldehyde to a carboxylic acid.

Several reagents are suitable for this purpose. Milder oxidizing agents are preferred. These include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes.

Pyridinium dichromate (PDC): Similar to PCC, PDC is also effective for this transformation and was the reagent used in a documented synthesis of the related 10-methyldodecanal.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): This hypervalent iodine compound is another mild and selective reagent for oxidizing primary alcohols to aldehydes.

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) are generally avoided as they tend to oxidize primary alcohols directly to carboxylic acids. leah4sci.com

Enantioselective Synthesis Due to Chirality at C10

The methyl group at the C10 position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-10-methylundecanal and (S)-10-methylundecanal. The synthesis of a single, specific enantiomer is often desired, especially for biological applications, and requires an enantioselective approach. openstax.org

Achieving this for this compound presents a challenge because the chiral center is remote from the primary functional group (the aldehyde). Common asymmetric synthesis methods that rely on influencing the reactivity at or near the carbonyl group are not directly applicable. pressbooks.pub Therefore, strategies must focus on either starting with a chiral building block or resolving a racemic mixture.

Potential Enantioselective Strategies:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For instance, a synthesis could be designed starting from a known chiral building block like (R)- or (S)-citronellol, which possesses a chiral methyl-branched carbon.

Enzymatic Resolution: A racemic mixture of a precursor, such as 10-methylundecan-1-ol, can be resolved using enzymes like lipases. mdpi.compolimi.it Lipases can selectively acylate one enantiomer of the alcohol, allowing the unreacted enantiomer and the newly formed ester to be separated. mdpi.comresearchgate.netresearchgate.netencyclopedia.pub This method is powerful for producing enantiomerically pure long-chain branched alcohols, which can then be oxidized to the corresponding chiral aldehyde. researchgate.net

Asymmetric Alkylation: Using a chiral auxiliary, such as in the Evans or Myers methods, could establish the stereocenter. For example, an N-acyl oxazolidinone could be used to direct the diastereoselective alkylation to create the chiral center, followed by reduction to the chiral alcohol and subsequent oxidation. rsc.org

Biotechnological and Biocatalytic Production Methods

As an alternative to traditional chemical synthesis, biotechnological methods offer a promising "green" route to methyl-branched aldehydes. These processes leverage the high specificity of enzymes and microorganisms to produce target molecules under mild conditions. beilstein-journals.orgresearcher.life

Production of Odor-Active Methyl-Branched Aldehydes

Research has demonstrated the feasibility of producing various odor-active methyl-branched aldehydes, including isomers of C12 to C15 chain lengths, through biocatalysis. mdpi.com These methods often involve a two-stage process: first, the microbial production of the necessary branched-chain fatty acid precursors, followed by their enzymatic conversion to aldehydes.

One successful approach involves screening fungi for their ability to produce iso- and anteiso-fatty acids. For example, the fungus Conidiobolus heterosporus has been identified as a producer of methyl-branched fatty acids. pnas.org These fatty acids, present in the fungal lipid extracts, can then be hydrolyzed and used as substrates for aldehyde synthesis. pnas.org

A novel cyanobacterial α-dioxygenase from Crocosphaera subtropica has been successfully expressed in Escherichia coli and used for the biotechnological production of C12–C15 branched-chain fatty aldehydes. mdpi.com This enzyme efficiently transforms branched-chain fatty acids into their corresponding aldehydes, which are one carbon shorter. mdpi.com

Table 1: Biotechnological Production of Methyl-Branched Aldehydes

| Organism/Enzyme | Precursor | Product | Key Finding | Reference |

|---|---|---|---|---|

| Conidiobolus heterosporus + Carboxylic Acid Reductase | 12-Methyltridecanoic Acid | 12-Methyltridecanal | Fungus produces precursor acid; recombinant CAR reduces the acid to the aldehyde. | pnas.org |

Potential for Enzymatic and Microbial Routes

The potential for producing this compound specifically through enzymatic routes is significant, primarily revolving around two key enzyme classes: Carboxylic Acid Reductases (CARs) and α-dioxygenases.

Carboxylic Acid Reductases (CARs): These enzymes are highly valuable because they can directly reduce a carboxylic acid to its corresponding aldehyde in a single step. rsc.org This transformation is challenging via traditional chemistry due to the low reactivity of carboxylic acids and the high reactivity of the aldehyde product, which can be easily over-reduced to an alcohol. CARs, however, perform this reduction with high selectivity. The process is dependent on cofactors ATP and NADPH, making whole-cell biocatalysis, where these cofactors are regenerated by the cell's metabolism, an economically attractive option. pnas.orgrsc.org To produce this compound, a microorganism would first need to produce 10-methylundecanoic acid, which would then be converted by a CAR enzyme.

α-Dioxygenases: These enzymes catalyze the oxidative decarboxylation of fatty acids. They convert a fatty acid into an aldehyde that is one carbon shorter. mdpi.com Therefore, to produce this compound using this method, the required precursor would be the C13 branched fatty acid, 11-methyldodecanoic acid. The discovery of novel α-dioxygenases, like the one from Crocosphaera subtropica, which efficiently converts branched-chain substrates, opens up possibilities for producing a wide range of valuable branched aldehydes. mdpi.com

These biocatalytic methods represent a sustainable and highly selective frontier for the production of chiral molecules like this compound.

Chemical Synthesis and Biotechnological Production of 10 Methylundecanal

Laboratory Synthesis of 10-Methylundecanal

The laboratory preparation of this compound typically involves the oxidation of the corresponding primary alcohol, 10-methylundecan-1-ol. tandfonline.com A common and efficient method employs a selective oxidizing agent to convert the alcohol to the aldehyde without further oxidation to the carboxylic acid.

One reported synthesis involves a two-step process starting from an ω-bromo-α-alkanol. tandfonline.com

Grignard Coupling: The starting bromo-alcohol is reacted with an appropriate Grignard reagent to form the branched carbon skeleton, yielding 10-methylundecan-1-ol.

Oxidation: The resulting alcohol is then oxidized to this compound. A representative procedure uses sodium hypochlorite (B82951) (NaOCl) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This method is known for its high yield and selectivity for aldehydes. tandfonline.com

The crude product is then purified, typically by column chromatography, to yield pure this compound as a colorless oil. tandfonline.com

Role in Fragrance and Flavor Chemistry

Aldehydes, particularly those with carbon chain lengths from C8 to C12, are well-known for their significant contributions to fragrances, often providing waxy, floral, and citrus notes. bris.ac.ukalphaaromatics.com While the closely related 2-methylundecanal (B89849) is famous for its role in the iconic Chanel No. 5 perfume, the specific olfactory profile of this compound is less documented in publicly available literature. bris.ac.ukmedicalschoolhq.net However, as a branched-chain aldehyde, it is of interest to fragrance and flavor chemists for its potential to create novel and complex aroma profiles. ontosight.aiwordpress.com In food chemistry, branched aldehydes are important flavor compounds in a variety of products. nih.govresearchgate.net For example, this compound has been studied in the context of cheese aroma, where it and its analogs are investigated as potential contributors to the characteristic scent of ripe cheeses like Gouda. tandfonline.com

Significance in Pheromone Research

In the field of chemical ecology, branched-chain aldehydes have been identified as crucial signaling molecules (pheromones) for various insect species. While this compound itself has not been extensively reported as a primary pheromone, its close structural analog, 10-methyldodecanal (B150343), has been identified as a novel aggregation-sex pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata. plos.orgnih.govresearchgate.net This discovery is significant as it represents a new structural class of cerambycid pheromones. plos.orgnih.gov Research in this area suggests that a number of related species may use 10-methyldodecanal or similar compounds, potentially including this compound, for chemical communication. plos.orgillinois.edu These findings highlight the importance of such compounds in understanding insect behavior and for the potential development of environmentally benign pest control methods. researchgate.net

Utility as a Chemical Intermediate

Beyond its direct applications, this compound serves as a valuable intermediate in organic synthesis. Its aldehyde functional group can be readily transformed into other functional groups, making it a useful building block for more complex molecules. Notably, it has been cited as an intermediate in the synthesis of Liposidomycin-B, a type of nucleoside antibiotic. pharmaffiliates.commolbase.comimpurity.com The synthesis of a labeled version, this compound-d7, further indicates its use in research, likely for metabolic or mechanistic studies where tracking the molecule's fate is necessary. pharmaffiliates.com

Biological Activity and Functional Implications of 10 Methylundecanal

Role in Mammalian Olfactory Recognition

The specific mechanisms by which 10-methylundecanal is recognized by mammalian olfactory receptors have not been extensively detailed in publicly available research. The perception of odors in mammals is a complex process initiated by the interaction of volatile compounds with a large family of olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. Each neuron typically expresses a single type of OR, and each OR can recognize multiple odorant molecules, while a single odorant can be recognized by a combination of different ORs. This combinatorial coding allows mammals to perceive and distinguish between a vast array of different smells.

For aldehydes specifically, research indicates that the functional group is a key determinant in receptor activation. Some olfactory receptors are known to detect aldehydes through the formation of a geminal diol, which occurs when the aldehyde group reacts with water in the nasal mucus. This transformation changes the molecule's steric and electronic properties, allowing it to bind to specific receptors that recognize this hydrated form. However, which specific olfactory receptors bind to this compound and the precise nature of this interaction remain areas for further investigation.

Contributions to Food Aroma Profiles

This compound has been identified as a contributor to the aroma profiles of certain cooked foods, particularly meat products. Its presence helps to form the complex scent landscape that defines the flavor of these items. Research has specifically isolated and characterized its role in meat-based gravies and other savory products.

In studies analyzing the key aroma compounds in beef and pork vegetable gravies, this compound was identified as one of the contributing volatile aldehydes. researchgate.net Its aroma is described as having sweet, citrus-like, and peel-like characteristics. researchgate.net Furthermore, patent documentation highlights its use as a flavor improver in food and beverages that contain oils and fats, where it is noted to contribute to a beef-specific aroma. google.com The compound has also been synthesized for research into the aroma of cheese, indicating its relevance in the study of dairy flavor profiles. tandfonline.com

Table 1: Documented Food Sources and Aroma Profile of this compound

| Food Product | Observed Aroma Contribution | Reference |

|---|---|---|

| Beef and Pork Vegetable Gravies | Sweet, citrus-like, peel-like | researchgate.net |

Exploratory Studies on Other Biological Activities (e.g., antimicrobial properties, relevance in cancer research)

Direct research into the specific antimicrobial or anticancer properties of this compound is limited in the available scientific literature. Exploratory studies have not prominently featured this specific aldehyde in these contexts.

However, related compounds have been a subject of investigation. Notably, 10-methylundecanoic acid, which can be synthesized through the oxidation of this compound, has been examined for its potential biological activities. ontosight.ai Studies have suggested that certain fatty acid derivatives, a class to which 10-methylundecanoic acid belongs, show promise for inhibiting the growth of various microorganisms, indicating potential antimicrobial and antifungal properties. ontosight.ai It is important to note that these findings pertain to the carboxylic acid derivative and not directly to the aldehyde this compound itself. The intrinsic reactivity of aldehydes suggests they could interact with biological molecules, but specific research on this compound's activity in cancer or microbial systems is not yet established.

Analytical Methodologies for 10 Methylundecanal Detection and Characterization

Sample Collection and Preparation Techniques (e.g., Headspace Volatile Collection)

Given the volatile nature of 10-methylundecanal, headspace collection is a primary technique for sampling. researchgate.net This method captures compounds that have evaporated from a solid or liquid sample into the surrounding gas phase, making it ideal for analyzing aromas, pheromones, or other airborne chemical signals without complex solvent extractions. rsc.orgresearchgate.net

Dynamic headspace collection, also known as purge-and-trap, is a highly effective approach. In this method, a purified, inert gas like nitrogen or helium is passed over the sample, and the entrained volatiles are then trapped on a solid adsorbent material. dss.go.th A common adsorbent used for collecting aldehydes and other semiochemicals is HayeSep® Q. plos.org The trapped compounds can later be eluted with a solvent or thermally desorbed directly into a gas chromatograph for analysis. rsc.org

Another widely used technique is headspace solid-phase microextraction (SPME). SPME uses a fused-silica fiber coated with a stationary phase to adsorb analytes from the headspace. researchgate.net This method is fast, solvent-free, and can concentrate trace amounts of volatiles, making it suitable for a variety of applications. researchgate.netacs.org

Table 1: Comparison of Headspace Sampling Techniques for Volatile Aldehydes

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Dynamic Headspace (Purge-and-Trap) | An inert gas sweeps volatiles from the sample onto an adsorbent trap. Analytes are then solvent- or thermally-desorbed. | High sensitivity; suitable for large sample volumes; exhaustive extraction possible. | More complex setup; potential for analyte breakthrough if not optimized. |

| Static Headspace | A sample is sealed in a vial and heated to allow volatiles to equilibrate with the headspace. An aliquot of the gas is then injected for analysis. | Simple, fast, and easily automated. | Less sensitive than dynamic methods; matrix effects can be significant. |

| Headspace Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample headspace to adsorb and concentrate volatiles. The fiber is then desorbed in the GC injector. | Solvent-free; combines sampling and pre-concentration; reusable fibers. | Fiber capacity can be limited; competition for adsorption sites; requires careful calibration. |

Chromatographic Separation for Compound Isolation and Quantification

Chromatography is essential for separating this compound from other components in a complex mixture, allowing for accurate quantification and subsequent identification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. drawellanalytical.com The separation occurs as a carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. phenomenex.commsu.edu Compounds are separated based on properties like boiling point and their differential interactions with the stationary phase. msu.edu

For aldehydes, non-polar or mid-polar capillary columns, such as those with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed. plos.org Detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS), which provides both quantification and structural information. plos.orgdrawellanalytical.com Splitless injection is often preferred for trace analysis to ensure the maximum amount of analyte reaches the column. phenomenex.com

Table 2: Typical Gas Chromatography (GC) Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Allows for both trace (splitless) and high-concentration (split) sample analysis. phenomenex.com |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. plos.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the sample through the column. phenomenex.com |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A common non-polar capillary column providing good resolution for a wide range of volatiles. plos.org |

| Oven Program | e.g., 40°C hold for 1 min, then ramp 10°C/min to 280°C | A temperature gradient is used to elute compounds with different boiling points sequentially. plos.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for both quantification and identification. plos.org |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

This compound possesses a chiral center at the C-10 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-10-methylundecanal). Differentiating between these stereoisomers is crucial, as they can have distinct biological activities. While GC with a chiral stationary phase can be attempted, High-Performance Liquid Chromatography (HPLC) offers robust methods for chiral separations. plos.orggcms.cz

To separate enantiomers via HPLC, a chiral stationary phase (CSP) is typically used. nih.govmdpi.com These columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. uva.es Alternatively, the aldehyde can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. uva.es

Spectroscopic Identification and Structural Confirmation

Following chromatographic separation, spectroscopic techniques are used to confirm the molecular structure of the isolated compound.

Mass Spectrometry (MS) for Molecular Fingerprinting

When coupled with GC, mass spectrometry (MS) is a powerful tool for identifying unknown compounds. drawellanalytical.com The MS detector ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge (m/z) ratio. drawellanalytical.com The resulting mass spectrum serves as a "molecular fingerprint."

For a branched aldehyde like this compound, the mass spectrum would be expected to show a molecular ion (M+) peak corresponding to its molecular weight (184.32 g/mol ). chemsrc.com The fragmentation pattern is also highly informative. Analysis of the related compound, 10-methyldodecanal (B150343), shows characteristic fragmentation patterns, such as the loss of an ethyl group (M+-29) at the branch point, which is a strong indicator of the methyl group's position. plos.org A similar cleavage would be expected for this compound, alongside fragmentations along the methylene (B1212753) chain. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule. plos.org Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would reveal key signals confirming its structure:

A distinctive signal for the aldehyde proton (-CHO) at approximately δ 9.7 ppm. plos.org

A doublet for the methyl group protons at the chiral center (C-10). plos.org

A triplet for the terminal methyl group at the end of the short chain (C-11). plos.org

A complex series of multiplets for the many methylene (-CH₂) groups in the long aliphatic chain. plos.org

The ¹³C NMR spectrum would complement this by showing a signal for the carbonyl carbon around δ 203 ppm and distinct signals for the two different methyl carbons and the methine carbon at the branch point. plos.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom(s) | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-1 (-CHO) | ¹H NMR | ~9.7 | Triplet (t) |

| C-1 (-CHO) | ¹³C NMR | ~203 | - |

| H-2 (-CH₂CHO) | ¹H NMR | ~2.4 | Multiplet (m) |

| C-2 (-CH₂CHO) | ¹³C NMR | ~44 | - |

| H-10 (-CH(CH₃)-) | ¹H NMR | ~1.4 | Multiplet (m) |

| C-10 (-CH(CH₃)-) | ¹³C NMR | ~37 | - |

| H on C-10 Methyl | ¹H NMR | ~0.85 | Doublet (d) |

| C on C-10 Methyl | ¹³C NMR | ~19 | - |

| H-11 (-CH₂CH₃) | ¹H NMR | ~1.1 | Multiplet (m) |

| C-11 (-CH₂CH₃) | ¹³C NMR | ~29 | - |

Note: These are predicted values based on the analysis of structurally similar compounds like 10-methyldodecanal and general NMR principles. Actual experimental values may vary. plos.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint". acenet.eduvscht.cz For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the aldehyde and the alkane structural features.

The IR spectrum of an aldehyde is distinguished by several key absorption bands. libretexts.org The most prominent of these is the strong and sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1740-1690 cm⁻¹. libretexts.orgmasterorganicchemistry.com For saturated aliphatic aldehydes like this compound, this peak is expected near 1730 cm⁻¹. libretexts.org

Another defining characteristic of aldehydes is the presence of C-H stretching vibrations of the aldehyde proton (the hydrogen attached to the carbonyl group). pearson.com These typically manifest as two weak to medium bands in the region of 2900-2820 cm⁻¹ and 2775-2700 cm⁻¹. wiredchemist.com The presence of these bands is a clear indicator of an aldehyde, as they are absent in the spectra of ketones. libretexts.orgpearson.com

The long alkyl chain of this compound, being a saturated hydrocarbon, will exhibit characteristic C-H stretching and bending vibrations. The stretching vibrations for sp³-hybridized carbons are typically observed just below 3000 cm⁻¹, in the range of 2962-2853 cm⁻¹. wiredchemist.comlibretexts.org Additionally, bending vibrations for CH₂ (methylene) and CH₃ (methyl) groups appear in the fingerprint region of the spectrum, generally between 1485-1365 cm⁻¹. wiredchemist.com Specifically, CH₂ bending vibrations are found between 1485-1445 cm⁻¹, while CH₃ bending vibrations are seen at 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹. wiredchemist.com

Detailed Research Findings:

While a specific, publicly available, fully analyzed IR spectrum for this compound is not readily found in the searched literature, the characteristic absorption frequencies for its functional groups are well-established. Based on data for similar long-chain and branched aldehydes, the expected IR absorption bands for this compound can be accurately predicted. For instance, studies on other aldehydes confirm the strong C=O stretch around 1700 cm⁻¹ and the distinctive aldehyde C-H stretches. libretexts.orgmasterorganicchemistry.com Research on various organic molecules consistently places the sp³ C-H stretches just under 3000 cm⁻¹. vscht.cz The analysis of branched-chain aldehydes in complex mixtures using in-situ IR spectroscopy has also been demonstrated, highlighting the technique's ability to distinguish between linear and branched aldehyde products. acs.org

The following table summarizes the principal infrared absorption bands anticipated for this compound, based on established spectroscopic data for its constituent functional groups. libretexts.orgwiredchemist.comlibretexts.org

Table 1: Principal Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2850 - 2820 | Weak to Medium |

| Aldehyde (CHO) | C-H Stretch | 2750 - 2700 | Weak to Medium |

| Alkane (CH₃, CH₂) | C-H Stretch | 2962 - 2853 | Strong |

| Methylene (CH₂) | C-H Bend (Scissoring) | 1485 - 1445 | Medium |

| Methyl (CH₃) | C-H Bend (Asymmetrical) | 1470 - 1430 | Medium |

Chemosensory Perception Mechanisms and Neurobiology

Molecular Recognition by Olfactory Receptors

The initial and most critical step in odor perception is the binding of an odorant molecule to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. ijbs.com These receptors are part of the vast G-protein coupled receptor (GPCR) superfamily. ijbs.comnih.gov The human genome contains approximately 380 functional OR genes, each coding for a unique receptor protein capable of binding to a specific set of odorants. nih.gov This combinatorial coding, where one odorant can be recognized by multiple receptors and one receptor can recognize multiple odorants, is fundamental to the ability to discriminate between a vast array of smells. nih.govnih.gov

Ligand-Receptor Interactions for Aldehyde Perception

The aldehyde functional group (-CHO) is a common feature in many natural and synthetic fragrances, including 10-Methylundecanal. nih.govjapsonline.com The specific interactions between aldehydes and ORs determine the initial signal that the brain interprets as a particular scent. For aliphatic aldehydes, the interaction is not solely based on the shape of the molecule. Studies on the rat I7 olfactory receptor (OR-I7), which responds to aldehydes like octanal (B89490), have provided significant insights. nih.gov

One critical aspect of aldehyde perception is the potential for the aldehyde to be recognized in its hydrated form, a 1,1-geminal-diol. ijbs.comnih.gov Odorants must first dissolve in the aqueous mucus layer covering the olfactory epithelium before reaching the receptors. ijbs.comnih.gov In this environment, aldehydes can react with water to form a gem-diol. ijbs.comnih.gov Research suggests that some aldehyde-specific receptors may achieve their specificity by recognizing this hydrated form rather than the original carbonyl form. ijbs.com For the rat OR-I7, modeling studies predict that the gem-diol form of octanal binds more favorably than the aldehyde form. ijbs.com

Furthermore, direct interactions with amino acid residues within the receptor's binding pocket are crucial. For the rat OR17, simulation studies have shown that a primary electrostatic tether can form between the aldehyde's carbonyl group and the amino acid Lys164. nih.gov In some cases, a covalent bond, specifically a Schiff base, may form between the aldehyde and a lysine (B10760008) residue, which could explain the high specificity for certain aldehydes. biologists.com

A study on the human olfactory receptor OR1G1 identified 2-methylundecanal (B89849), an isomer of this compound, as a medium-strength agonist. nih.gov This finding demonstrates that branched aldehydes of this size are recognized by specific human olfactory receptors, contributing to the combinatorial code that defines their unique scent profile.

Computational Modeling of Chemosensory Receptors (AI-driven approaches)

These models are often built using the known structures of other GPCRs, like rhodopsin, as a template. nih.gov By simulating the docking of various aldehydes into these model receptors, researchers can predict binding affinities and identify key amino acid residues involved in the interaction. nih.gov For example, molecular modeling of the rat OR-I7 predicted a binding pocket approximately 10 Å from the extracellular surface. nih.gov The model's predictions for the binding affinities of a series of n-aldehydes (from hexanal (B45976) to undecanal) correlated well with experimental results. nih.gov

Machine learning and quantitative structure-activity relationship (QSAR) models are also employed to predict the activity of potential agonists for specific receptors. depollution.eu These ligand-based methods have shown success in predicting activators for complex receptors and can be applied to the vast array of olfactory receptors to screen for potential ligands. depollution.eu For the human receptor OR1G1, computational models were used to predict novel agonists, including 2-methylundecanal, which were subsequently confirmed through functional expression assays. nih.gov These predictive technologies are crucial for systematically de-orphanizing the hundreds of uncharacterized olfactory receptors and for understanding the principles of odor coding. japsonline.com

Neural Processing of Olfactory Information

Once an odorant like this compound binds to olfactory receptors, the resulting signals are transmitted to the olfactory bulb, the first processing center in the brain's olfactory system. nih.govjapsonline.com Here, the information from thousands of sensory neurons converges onto structures called glomeruli. nih.gov The pattern of activated glomeruli forms a spatial map of the odor, which is then relayed to higher olfactory cortices for further processing, leading to conscious perception, emotional responses, and behavioral reactions. nih.govnih.gov

Brain Regions Associated with Chemosensory Perception

The neural signals originating from the olfactory bulb travel to several interconnected brain regions. The primary olfactory cortex, which includes the piriform cortex, is a key area for identifying the odor. nih.govjapsonline.com From there, signals project to other areas, including:

The Orbitofrontal Cortex (OFC): This region, particularly the medial OFC, is strongly associated with the conscious perception of odor pleasantness. japsonline.comjapsonline.com

The Amygdala and Hippocampus: These limbic system structures are crucial for processing the emotional and memory-related aspects of scents. nih.gov This connection is why certain fragrances can evoke powerful, emotionally charged memories. nih.gov

The Frontal and Prefrontal Cortices: Electroencephalography (EEG) studies on human subjects exposed to aldehydes like nonanal (B32974) (C9) and decanal (B1670006) (C10) show significant changes in brain wave activity in these regions. japsonline.comresearchgate.net Inhalation of nonanal was found to primarily affect the frontal (F3, F4) and prefrontal (Fp1) regions. japsonline.comjapsonline.com

The Parietal Lobe: Studies have also implicated the parietal region in processing olfactory stimuli. Exposure to both nonanal and decanal resulted in EEG changes in the parietal lobe (P3), a region associated with the integration of sensory information. japsonline.comnih.govmdpi.com

The specific pattern of activation across these regions creates the complete perceptual experience of an odor, from simple identification to complex emotional and cognitive responses.

Functional Connectivity in Olfactory Pathways

The perception of an odor is not the result of a single brain region acting in isolation but rather the product of a functionally connected network. The olfactory pathway begins with olfactory sensory neurons, which express a single type of OR. ijbs.com Axons from all neurons expressing the same receptor converge onto the same glomeruli in the olfactory bulb. nih.gov This convergence creates a highly organized "odor map."

Mitral and tufted cells, the principal neurons of the olfactory bulb, then transmit these signals to various cortical areas. nih.govjneurosci.org Studies on aliphatic aldehydes show that mitral cells in the olfactory bulb respond with similar patterns to aldehydes of similar carbon chain length. nih.gov This structured response is preserved as the information is passed to the anterior olfactory nucleus and the piriform cortex, which are involved in further processing and distinguishing between different odors. nih.govjneurosci.org The functional connectivity ensures that the brain can discriminate between structurally similar molecules, such as different aliphatic aldehydes, based on the subtle differences in the neural activation patterns they elicit. nih.govbiologists.com

Psychophysiological and Behavioral Responses to Olfactory Stimuli

The processing of olfactory information in the brain leads to measurable psychophysiological and behavioral outcomes. Aldehydes, due to their chemical reactivity and ability to stimulate olfactory receptors, often elicit strong responses. depollution.eu

EEG studies provide direct insight into the psychophysiological effects of aldehydes. For example, exposure to nonanal (C9) and decanal (C10) was found to alter brain wave patterns, such as alpha and beta waves. japsonline.comresearchgate.netnih.gov A decrease in beta wave activity was observed with nonanal, which may be linked to a state of drowsiness, while changes in alpha waves are often correlated with feelings of comfort or relaxation. japsonline.comresearchgate.net These findings suggest that simple aliphatic aldehydes can significantly modulate a person's mental state. weedturf.orgnih.gov

Behaviorally, the ability to discriminate between aldehydes is linked to the patterns of neural responses they evoke. nih.gov In animal studies, rats conditioned to a specific aldehyde will generalize their response to other aldehydes with similar carbon chain lengths, mirroring the response patterns of their olfactory bulb neurons. nih.gov This demonstrates a direct link between the neural code and the perceived similarity of odors. The strong connection between the olfactory system and the limbic system means that fragrances containing aldehydes can profoundly influence mood and emotion, forming the basis for their use in perfumery and aromatherapy to evoke feelings of well-being or to trigger specific memories. nih.govnih.gov

Ecological Impact and Applications in Integrated Pest Management

Role of Pheromones in Insect Population Dynamics

Pheromones are chemical signals released by an organism that trigger a specific behavioral or physiological response in other individuals of the same species. numberanalytics.comscoutlabs.agwikipedia.org These chemical messengers are fundamental to numerous aspects of an insect's life, profoundly influencing population dynamics. researchgate.net

Mating and Reproduction: Sex pheromones are perhaps the most well-understood type. researchgate.net Females often release them to attract males over long distances, a critical factor for reproductive success, especially in species with sparse populations. scoutlabs.agresearchgate.net

Aggregation: Aggregation pheromones, produced by one or both sexes, draw individuals together for purposes such as overcoming host plant defenses, finding mates, or defense against predators. wikipedia.orgresearchgate.net This behavior can concentrate populations in specific areas, influencing resource consumption and local population density.

Alarm and Defense: When threatened, social insects like ants and bees release alarm pheromones that can trigger defensive or evasive behaviors in their nestmates, contributing to colony survival. numberanalytics.comscoutlabs.agresearchgate.net

Population Regulation: By influencing mating success, resource location, and defense, pheromones are a key factor in regulating population sizes and structuring insect communities. numberanalytics.com Dispersal pheromones can influence the movement of individuals, helping to manage population density within a specific area. numberanalytics.com

The species-specificity of most pheromones is a crucial ecological feature. wikipedia.org Often, a unique blend of compounds in a precise ratio is required to elicit a response, preventing cross-attraction between different species. wikipedia.orgnih.gov

Strategies for Pheromone-Based Pest Management (Primarily derived from studies on 10-Methyldodecanal (B150343) and its analogs)

The unique properties of pheromones make them powerful tools in agriculture. longdom.org Research into branched aldehydes, such as 10-Methyldodecanal, highlights their potential in managing pest populations, particularly within the beetle family Cerambycidae. nih.govfrontiersin.org

One of the most successful applications of pheromone research is the development of baited traps for pest monitoring and control. numberanalytics.commpob.gov.my These systems leverage an insect's natural response to a chemical cue.

Monitoring: Pheromone-baited traps serve as a highly sensitive early-warning system. mpob.gov.myinsectslimited.comsuterra.com They allow growers to detect the presence of a pest at very low densities, track population trends throughout the season, and identify infestation hotspots. insectslimited.comsuterra.comijair.org This data is crucial for making informed decisions and timing control measures precisely, which is a core tenet of IPM. scoutlabs.ag

Mass Trapping: This strategy involves deploying a large number of pheromone traps to capture and remove a significant portion of the male population from an area, thereby reducing the number of successful matings and suppressing population growth. nih.govmpob.gov.myijair.org

Mating Disruption: In this approach, the atmosphere in a crop is saturated with synthetic pheromones. groworganic.comeuropa.eu This makes it difficult or impossible for males to locate calling females, effectively disrupting the reproductive cycle. wikipedia.orgnumberanalytics.com

Studies on the South American cerambycid beetle, Eburodacrys vittata, a pest of Eucalyptus, identified the male-produced compound 10-Methyldodecanal as a potent aggregation-sex pheromone that attracts both males and females. nih.gov Field bioassays confirmed that traps baited with synthetic, racemic 10-Methyldodecanal were effective at capturing this species, suggesting that such lures could become a valuable tool for its management and for detecting its presence as a potential invasive species. nih.gov Further research has shown that other cerambycid species are attracted to 10-Methyldodecanal or its corresponding alcohol, 10-Methyldodecanol , often responding to specific ratios of the two compounds, which helps maintain species-specific communication channels. mdpi.com

Table 1: Research Findings on 10-Methyldodecanal as a Pheromone

| Species | Pheromone Component(s) | Function | Application |

|---|---|---|---|

| Eburodacrys vittata | 10-Methyldodecanal | Aggregation-Sex Pheromone | Monitoring and management of this Eucalyptus pest. nih.gov |

| Compsibidion graphicum | 10-Methyldodecanol (major), 10-Methyldodecanal (minor) | Likely Pheromone | Captured in traps baited with these compounds. mdpi.com |

Pheromone-based tools are rarely standalone solutions; their greatest value lies in their integration into a comprehensive IPM program. longdom.orgagropages.com IPM is a holistic, decision-making process that combines multiple tactics to manage pests in an effective, economical, and environmentally sound manner. gov.ab.caahdb.org.ukcirad.fr

Within an IPM framework, pheromones can be used to:

Prevent: Use monitoring data to apply preventative measures before pest populations reach damaging levels. gov.ab.ca

Identify and Monitor: Accurately identify pest species present and monitor their life cycles and population densities. insectslimited.comsuterra.com

Control: Employ direct control methods like mass trapping or mating disruption as part of a multi-faceted approach. nih.gov This approach often includes cultural controls (e.g., crop rotation, sanitation), biological controls (e.g., conserving natural enemies), and the judicious use of selective pesticides only when necessary. icar.gov.inwur.nl

The use of pheromone traps for monitoring has become an integral and routine part of successful IPM programs for many crops worldwide. ijair.org For example, a significant reduction in insecticide applications was achieved in cabbage plantings through mass trapping with pheromone-baited traps. mdpi.com

The adoption of pheromone-based pest management is driven by significant environmental and economic benefits.

Environmental Advantages:

High Specificity: Pheromones target a single pest species, preserving beneficial insects like predators and pollinators, and maintaining biodiversity. europa.euconsegicbusinessintelligence.com

Non-Toxic: They are non-toxic to wildlife, humans, and plants. nih.govconsegicbusinessintelligence.com

Environmentally Benign: Pheromones are used in very small quantities and evaporate quickly, leaving no persistent or harmful residues in the soil, water, or on crops. nih.goveuropa.eu This helps protect groundwater and meets consumer demand for safer food with fewer chemical residues. europa.euconsegicbusinessintelligence.com

Economic Considerations:

Reduced Crop Loss: By effectively controlling pests, pheromones help prevent significant economic losses from crop damage. agropages.comconsegicbusinessintelligence.com

Reduced Pesticide Costs: Strategies like mating disruption and mass trapping can significantly decrease the reliance on and cost of conventional insecticides. nih.govmdpi.com

High-Value Crops: Initially, the cost of synthesizing pheromones limited their application primarily to high-value crops like fruits, nuts, and vegetables. europa.euconsegicbusinessintelligence.com

Cost-Effectiveness: However, for certain pests, mass trapping has proven to be a highly effective and relatively inexpensive method for population suppression. ijair.org

Table 2: Comparison of Pheromone-Based vs. Conventional Insecticide-Based Pest Management

| Feature | Pheromone-Based Management | Conventional Insecticide Management |

|---|---|---|

| Selectivity | Highly species-specific. consegicbusinessintelligence.com | Often broad-spectrum, affecting non-target and beneficial species. |

| Toxicity | Non-toxic to mammals, birds, and fish. nih.gov | Can pose risks to applicators, wildlife, and consumers. |

| Environmental Impact | Minimal; no persistent residues. europa.eu | Potential for soil and water contamination, and food residues. europa.eu |

| Resistance Management | Low risk of resistance development. | High potential for pests to develop resistance. longdom.org |

| Primary Use | Monitoring, Mating Disruption, Mass Trapping. nih.gov | Direct killing of pests. |

| Cost | Synthesis can be expensive, but application costs may be lower over time. europa.eu | Product cost may be lower, but repeated applications can be costly. |

Broader Ecological Implications of Branched Aldehyde Distribution

Branched aldehydes, the chemical class to which 10-Methylundecanal belongs, are part of the complex chemical language used by many organisms. While the primary function of lipids and aldehydes on an insect's cuticle is to prevent water loss, they have secondarily evolved to play critical roles in chemical communication. annualreviews.orgresearchgate.net

The discovery of 10-Methyldodecanal as a pheromone in E. vittata was significant because it represented a new structural class of pheromones within the large Cerambycidae family. nih.gov Researchers have suggested that this compound may be a representative of a new pheromone "motif," with related branched aldehydes potentially being used by numerous other species within the same insect tribes. nih.govmdpi.com This points to a fascinating evolutionary pathway where a common structural theme is varied—by changing chain length or functional groups—to create species-specific signals. mdpi.com

Furthermore, long-chain aldehydes have also been identified as putative aggregation pheromones in other beetle families, such as the Curculionidae (weevils). scielo.br The widespread distribution of aldehydes in the chemical profiles of vertebrates also has implications for insects that feed on them, as the insect's olfactory system may have evolved to be tuned to these specific compounds for host location. elifesciences.orgfrontiersin.org The study of these compounds continues to deepen our understanding of the intricate chemical ecology that shapes insect behavior, evolution, and the structure of entire ecosystems.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identification of Research Gaps

Our current understanding of 10-methylundecanal is built upon key discoveries in chemical synthesis and natural product identification. The compound has been successfully synthesized in the laboratory, with one notable method involving the oxidation of the corresponding alcohol, 10-methylundecan-1-ol, using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) and sodium hypochlorite (B82951). tandfonline.comtandfonline.com It is recognized as an intermediate in the synthesis of Liposidomycin-B, a nucleoside antibiotic. guidechem.commolbase.comimpurity.com

In the realm of chemical ecology, this compound was identified as a novel, male-produced aggregation-sex pheromone for the South American cerambycid beetle, Eburodacrys vittata. This discovery was significant as it represented a new structural class of pheromones for the Cerambycidae family, attracting both males and females of the species. Field bioassays have confirmed its function as an attractant. Interestingly, this compound is also an odor-active component contributing to the characteristic aroma of ripe Gouda-type cheese. tandfonline.comtandfonline.com

Despite this knowledge, significant research gaps remain. A primary unknown is the absolute configuration (the specific three-dimensional arrangement of atoms) of the naturally occurring enantiomer produced by insects. Synthesized this compound used in studies is often a racemic mixture (containing both enantiomers), and determining which form is biologically active is a critical next step. Furthermore, while it is a pheromone for E. vittata, its prevalence and function across other species within the large Eburiini tribe remain largely unexplored.

The precise biosynthetic pathway for this compound in insects is another major area requiring investigation. Generally, the biosynthesis of methyl-branched hydrocarbons and their aldehyde derivatives in insects is thought to involve the incorporation of a propionate (B1217596) unit, derived from methylmalonyl-CoA, into a fatty acid chain during fatty acid synthesis (FAS). rsc.organnualreviews.org This is followed by reduction and oxidation steps. However, the specific enzymes—such as the particular fatty acid synthase, reductases, and oxidases—responsible for producing this compound have not been identified. Elucidating this pathway is essential for a complete understanding of its biological role.

Advanced Methodologies in Chemical Biology and Ecology Research

Future research into this compound will be propelled by the application of advanced analytical and biological techniques. These methodologies are crucial for addressing the existing research gaps and uncovering new facets of this compound's function.

Transcriptomics and Functional Genomics: To unravel the biosynthetic pathway of this compound in insects, transcriptome analysis of the pheromone glands is a powerful approach. frontiersin.orgmdpi.complos.orgresearchgate.netnih.gov By comparing gene expression in pheromone-producing tissues with other tissues, researchers can identify candidate genes encoding the necessary enzymes (e.g., fatty acid synthases, reductases, oxidases). plos.org Subsequent functional characterization of these candidate genes, for instance, through RNA interference (RNAi) to knock down gene expression and observe the effect on pheromone production, can confirm their roles.

Advanced Chromatography and Spectroscopy: The fields of chemical ecology and metabolomics rely on highly sensitive analytical techniques. wikipedia.orgrothamsted.ac.uk Techniques such as two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) can provide enhanced separation and identification of complex volatile mixtures from insects or food samples. The use of isotopically labeled compounds, such as this compound-d7, is invaluable for metabolic studies, allowing researchers to trace the compound's fate in biological systems and to develop precise quantification methods. pharmaffiliates.com

Electrophysiology: Electroantennography (EAG) is a highly sensitive bioassay used to measure the olfactory response of an insect's antenna to specific volatile compounds. wikipedia.orgresearchgate.netscielo.brockenfels-syntech.comtandfonline.com By coupling a gas chromatograph to an EAG detector (GC-EAD), researchers can pinpoint exactly which compounds in a complex natural extract, like those from an insect or cheese, elicit a response from the insect's olfactory system. This technique is instrumental for screening for active pheromone components and for testing the activity of different stereoisomers of this compound on insect antennal receptors.

Table 1: Advanced Methodologies for this compound Research

| Methodology | Application in this compound Research | Key Insights Gained |

|---|---|---|

| Transcriptome Sequencing (RNA-Seq) | Analysis of insect pheromone glands. | Identification of candidate genes involved in the biosynthetic pathway (synthases, reductases, etc.). frontiersin.orgresearchgate.net |

| RNA Interference (RNAi) | Silencing of candidate biosynthetic genes. | Confirmation of gene function in this compound production. |

| Stable Isotope Labeling | Use of labeled precursors or standards (e.g., this compound-d7). pharmaffiliates.com | Tracing metabolic pathways; accurate quantification in complex matrices. |

| Gas Chromatography-Electroantennography (GC-EAD) | Screening of natural extracts against insect antennae. | Identification of biologically active isomers and analogs; determining olfactory sensitivity. researchgate.netscielo.br |

| Chiral Chromatography | Separation of (R)- and (S)-10-methylundecanal enantiomers. | Determination of the stereochemistry of the natural, active pheromone. |

Potential for Translational Applications in Agriculture, Health, and Beyond

The unique biological and chemical properties of this compound open doors to several translational applications, moving from basic research to practical uses.

Agriculture: The most direct application lies in sustainable pest management. nih.gov As a potent attractant for the cerambycid beetle E. vittata, synthetic this compound can be deployed in traps for monitoring pest populations, detecting infestations early, and in mass trapping strategies to reduce their numbers. nih.gov Such pheromone-based approaches are species-specific, environmentally friendly alternatives to broad-spectrum insecticides. earlham.ac.uk If further research confirms that this compound or its analogs are conserved pheromones within the Eburiini tribe, this could lead to the development of broad-spectrum lures for a wider range of pest species, significantly enhancing integrated pest management (IPM) programs for various crops and forests.

Health: The role of this compound as a synthetic intermediate for the nucleoside antibiotic Liposidomycin-B is of significant interest. guidechem.commolbase.comimpurity.com While not a therapeutic agent itself, optimizing its synthesis could contribute to the more efficient production of this and potentially other complex, biologically active molecules. This highlights the importance of fundamental organic synthesis research and its downstream impact on pharmaceutical development.

Beyond (Food and Fragrance): The identification of this compound as a key aroma compound in Gouda cheese suggests its potential use in the food industry. tandfonline.comnih.gov It could be utilized as a flavor additive to enhance or standardize the aroma profile of cheeses and other food products. Similarly, in the fragrance industry, branched-chain aldehydes are valued for their complex scent profiles. thegoodscentscompany.comthegoodscentscompany.com Further exploration of the olfactive properties of this compound and its isomers could lead to its incorporation into perfumes and other scented consumer products, valued for its unique notes.

Table 2: Potential Translational Applications of this compound

| Sector | Application | Description |

|---|---|---|

| Agriculture | Pest Monitoring & Mass Trapping | Use in traps baited with synthetic pheromone to monitor and control populations of Eburodacrys vittata and potentially related pests. nih.gov |

| Health | Synthetic Intermediate | Serves as a building block in the chemical synthesis of the antibiotic Liposidomycin-B. guidechem.commolbase.com |

| Food Industry | Flavor & Aroma Compound | Potential use as an additive to enhance the characteristic aroma of cheese and other savory products. tandfonline.com |

| Fragrance Industry | Fragrance Ingredient | Exploration for use in perfumery for its potentially unique and complex scent profile. thegoodscentscompany.comthegoodscentscompany.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 10-methylundecan-1-ol |

| This compound-d7 |

| Liposidomycin-B |

| Sodium hypochlorite |

| TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) |

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for 10-Methylundecanal, and how can their efficiency be systematically evaluated?

- Methodology : Common routes include oxidation of 10-Methylundecanol (using CrO₃ or Swern oxidation) or Grignard reactions with undecanal derivatives. Efficiency is assessed via yield optimization, purity (GC-MS/HPLC), and reaction time. Include control experiments to isolate intermediates and validate stereochemical outcomes .

- Key Metrics :

| Method | Typical Yield (%) | Purity (GC-MS) | Reaction Time (h) |

|---|---|---|---|

| CrO₃ Oxidation | 65–75 | ≥98% | 6–8 |

| Swern Oxidation | 70–80 | ≥95% | 4–6 |

| Grignard Reaction | 50–60 | ≥90% | 12–24 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm methyl branching at C10 and aldehyde proton (δ ~9.5–10 ppm).

- IR : C=O stretch (~1720 cm⁻¹) and C-H stretches (2800–3000 cm⁻¹) for functional group validation.

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ at m/z 184.23) and fragmentation patterns .

- Best Practice : Cross-validate results with computational simulations (e.g., DFT for IR/NMR predictions) to address instrumental variability .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in reported yields of this compound across synthetic protocols?

- Methodology :

- Parameter Screening : Systematically vary catalysts (e.g., TEMPO vs. MnO₂), solvents (polar vs. nonpolar), and temperatures.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., ANOVA for yield variance).

- Reproducibility Checks : Replicate literature protocols with strict adherence to reagent purity and inert conditions .

Q. What strategies address contradictory findings in this compound’s biological activity (e.g., antimicrobial vs. inert results)?

- Methodology :

- Dose-Response Curves : Test across concentrations (µM–mM) to identify threshold effects.

- Strain-Specificity : Use standardized microbial strains (e.g., ATCC C. albicans) and control for biofilm vs. planktonic growth modes.

- Meta-Analysis : Compare studies using PRISMA guidelines to assess publication bias or methodological heterogeneity (e.g., disc diffusion vs. microbroth dilution) .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

- Methodology :

- QSAR Models : Train on existing aldehyde datasets to predict logP, solubility, and vapor pressure.

- Molecular Dynamics : Simulate interactions with lipid bilayers to infer membrane permeability.

- Validation : Compare predictions with experimental data (e.g., HPLC-measured logP) to refine algorithms .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in this compound’s reported stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to controlled humidity (40–80% RH) and temperature (4°C–40°C) over 30 days. Monitor degradation via GC-MS and quantify aldehyde oxidation byproducts (e.g., carboxylic acids).

- Statistical Tools : Apply Cox proportional hazards models to predict shelf-life .

Experimental Design Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。